molecular formula C26H8F8N2O2 B8244214 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

Cat. No.: B8244214
M. Wt: 532.3 g/mol
InChI Key: FSPPXGALVDLGFZ-UHFFFAOYSA-N
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Description

4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile is a complex organic compound characterized by the presence of perfluorinated biphenyl and benzonitrile groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,4’-dihydroxybiphenyl with perfluorinated aromatic compounds under basic conditions. The reaction is usually carried out in the presence of a strong base such as cesium carbonate in a polar aprotic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the perfluorinated groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the perfluorinated groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or cesium carbonate in solvents like acetonitrile are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the biphenyl core.

Scientific Research Applications

4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile exerts its effects is primarily through its interaction with molecular targets via its perfluorinated biphenyl and benzonitrile groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in materials science, its incorporation into polymers can enhance thermal stability and mechanical strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile is unique due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials that can withstand extreme conditions .

Properties

IUPAC Name

4-[4-[4-(4-cyanophenoxy)-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H8F8N2O2/c27-17-15(18(28)22(32)25(21(17)31)37-13-5-1-11(9-35)2-6-13)16-19(29)23(33)26(24(34)20(16)30)38-14-7-3-12(10-36)4-8-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPXGALVDLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=C(C=C4)C#N)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H8F8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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